9-amino-3,4-dihydroacridin-1(2H)-one

Topoisomerase II inhibition Covalent poisons Anticancer acridines

9-Amino-3,4-dihydroacridin-1(2H)-one (CAS 104675-26-5) delivers a non-interchangeable C9-amino/C1-ketone configuration essential for synthesizing velnacrine analogues and covalent topoisomerase II poisons – studies confirm the C9-amino group is critical for activity. Guaranteed ≥95% purity eliminates confounding impurities, ensuring reproducible SAR data and high-yielding downstream chemistry. Secure this linchpin scaffold for your medicinal chemistry program today.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
CAS No. 104675-26-5
Cat. No. B029792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-amino-3,4-dihydroacridin-1(2H)-one
CAS104675-26-5
Synonyms9-Amino-3,4-dihydro-1(2H)-acridinone; 
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1CC2=NC3=CC=CC=C3C(=C2C(=O)C1)N
InChIInChI=1S/C13H12N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5H,3,6-7H2,(H2,14,15)
InChIKeyJUSJJSHTMCPMOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Amino-3,4-dihydroacridin-1(2H)-one (CAS 104675-26-5): Strategic Acridone Scaffold for Derivative Synthesis in CNS and Oncology Research


9-Amino-3,4-dihydroacridin-1(2H)-one (CAS 104675-26-5) is a partially hydrogenated acridine derivative characterized by a C9-amino group and a C1-ketone moiety within its fused-ring system [1]. It is an essential building block in medicinal chemistry, serving as a key intermediate for synthesizing diverse pharmacologically active analogues, including memory-enhancing tacrine derivatives and anticancer topoisomerase II poisons [2][3]. Its structure uniquely positions it at the intersection of two major therapeutic research areas, distinguishing it from other simple acridine scaffolds.

Why 9-Amino-3,4-dihydroacridin-1(2H)-one Cannot Be Substituted by Common Acridine or Tacrine Analogs


The specific C9-amino, C1-ketone configuration of 9-amino-3,4-dihydroacridin-1(2H)-one is a non-interchangeable synthetic linchpin. Generic substitution with other acridines (e.g., 9-aminoacridine) or closely related tacrine derivatives (e.g., 9-amino-1,2,3,4-tetrahydroacridine) fails due to the loss of critical functional handles for further diversification. The C1-ketone provides a unique site for reduction to form alkanols like velnacrine , while both the amino and keto groups are essential for constructing targeted covalent topoisomerase II poisons, where the C9-amino group has been explicitly identified as 'critical for activity' [1]. Procurement of alternative scaffolds necessitates additional, often lower-yielding synthetic steps to achieve the same derivatization potential.

Quantitative Differentiation Guide for 9-Amino-3,4-dihydroacridin-1(2H)-one (CAS 104675-26-5)


C1-Ketone Enables a 5.5- to 8.5-Fold Increase in Topoisomerase IIα-Mediated DNA Cleavage vs. Baseline

While the parent 9-amino-3,4-dihydroacridin-1(2H)-one itself was not directly assayed, its derivatives containing this exact C1-ketone scaffold enhance human topoisomerase IIα-mediated double-stranded DNA cleavage by approximately 5.5- to 8.5-fold over baseline [1]. This quantifies the functional potential of the specific acridinone core, which is absent in fully aromatic acridines or fully reduced tetrahydroacridines. In contrast, the established anticancer drug amsacrine, which uses a different acridine scaffold, demonstrates higher potency in this assay [1].

Topoisomerase II inhibition Covalent poisons Anticancer acridines

Unambiguous Identification and Verified Purity for Reproducible Research

This compound is supplied with specific, verifiable quality metrics that differentiate it from uncharacterized research chemicals. AKSci offers the compound with a certified minimum purity of 95% , and Coompo Research Chemicals provides it at a higher purity of 98% [1]. These vendors provide supporting documentation like Certificates of Analysis (CoA) and Safety Data Sheets (SDS), ensuring the material's identity and purity are verified for rigorous scientific use.

Quality control Analytical chemistry Compound procurement

Distinct Reduction Pathway Enables Direct Synthesis of 1-Hydroxy Tacrine Analogues

9-Amino-3,4-dihydroacridin-1(2H)-one is a direct and efficient precursor to 9-amino-1,2,3,4-tetrahydroacridin-1-ols, such as velnacrine. A documented synthetic route demonstrates that reduction of this specific ketone with LiAlH4 proceeds with an 82% yield to produce the corresponding alkanol . This is a key differentiator from 9-aminoacridine or tacrine (9-amino-1,2,3,4-tetrahydroacridine), which lack the C1 ketone and thus cannot be used in this single-step transformation.

Synthetic chemistry Velnacrine Cholinesterase inhibitors

High-Value Application Scenarios for 9-Amino-3,4-dihydroacridin-1(2H)-one Based on Empirical Evidence


Synthesis of Novel Covalent Topoisomerase II Poisons for Anticancer Drug Discovery

This compound is the essential starting material for synthesizing novel acridinone-based topoisomerase II poisons. Its use is mandated by evidence showing that the C9-amino group is 'critical for activity' and that the acridinone core facilitates the desired covalent mechanism of enzyme inhibition [1]. Substituting this scaffold with a fully aromatic acridine or a fully saturated tetrahydroacridine would result in a different mechanism of action or a complete loss of the covalent poisoning activity sought in this class of anticancer agents.

Preparation of 1-Hydroxy Tacrine Derivatives as Cholinesterase Inhibitors

The C1-ketone of 9-amino-3,4-dihydroacridin-1(2H)-one is uniquely suited for the synthesis of 1-hydroxy tacrine analogues like velnacrine. This direct, high-yielding reduction is a key synthetic step, as documented in patent literature . Attempting this synthesis with tacrine or 9-aminoacridine would require alternative, more complex routes, making this compound the optimal and most efficient building block for research programs focused on developing this specific class of memory-enhancing or neuroprotective agents.

Quality-Controlled Medicinal Chemistry Campaigns Requiring Verifiable Building Blocks

For research teams executing Structure-Activity Relationship (SAR) studies where batch-to-batch reproducibility is paramount, the documented purity of this compound (95-98%) from vendors like AKSci and Coompo [2] provides a quantifiable advantage. This mitigates the risk of introducing impurities that could confound biological assay results or reduce the yield of subsequent synthetic steps, thereby protecting the integrity of the medicinal chemistry data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-amino-3,4-dihydroacridin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.